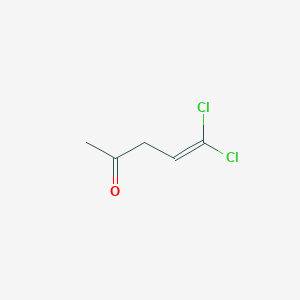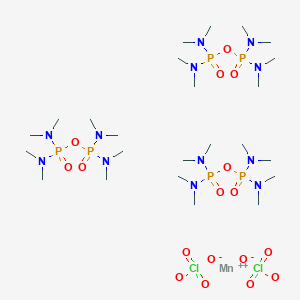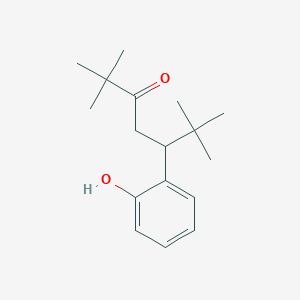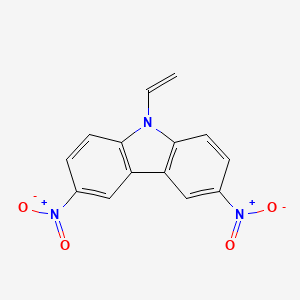
5,5-Dichloropent-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dichloropent-4-en-2-one is an organic compound with the molecular formula C₅H₆Cl₂O It is characterized by the presence of two chlorine atoms attached to the fifth carbon of a pentenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloropent-4-en-2-one typically involves the chlorination of pent-4-en-2-one. This can be achieved through the reaction of pent-4-en-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dichloropent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
5,5-Dichloropent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5,5-Dichloropent-4-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloropent-4-en-2-one: Similar structure but with only one chlorine atom.
Pent-4-en-2-one: Lacks chlorine atoms, making it less reactive.
5,5-Dibromopent-4-en-2-one: Bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness
5,5-Dichloropent-4-en-2-one is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The dual chlorination enhances its electrophilic nature, making it a valuable compound in various chemical reactions and industrial processes.
Propiedades
Número CAS |
40646-27-3 |
|---|---|
Fórmula molecular |
C5H6Cl2O |
Peso molecular |
153.00 g/mol |
Nombre IUPAC |
5,5-dichloropent-4-en-2-one |
InChI |
InChI=1S/C5H6Cl2O/c1-4(8)2-3-5(6)7/h3H,2H2,1H3 |
Clave InChI |
WPIYPAGLWBPNJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)




![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)

